7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one
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Overview
Description
7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one is a heterocyclic compound that features a chromen-2-one core structure with a triazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chromen-2-one and triazole rings endows the molecule with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as copper sulfate and sodium ascorbate in a solvent mixture of tetrahydrofuran and water .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in large-scale industrial processes.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole derivatives. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to various enzymes and receptors, modulating their activity. The chromen-2-one core can interact with DNA and proteins, leading to changes in cellular functions. These interactions result in the compound’s observed biological activities, such as inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring and exhibit similar biological activities.
Coumarins: Compounds with a chromen-2-one core, known for their anticoagulant and antimicrobial properties.
Thiazoles: Heterocyclic compounds with a sulfur atom, known for their diverse biological activities.
Uniqueness
7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one is unique due to the combination of the chromen-2-one and triazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
7-methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-3-4-11-10(6-13(18)19-12(11)5-9)7-20-14-16-15-8-17(14)2/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKYCVOHKQCBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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